N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group and a naphthyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with naphthylamine in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide
Uniqueness
N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the specific positioning of the bromophenyl and naphthyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C20H18BrN3O |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H18BrN3O/c1-14(16-7-4-8-18(21)11-16)23-24-20(25)13-22-19-10-9-15-5-2-3-6-17(15)12-19/h2-12,22H,13H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
ALBGXUMJIYFWGE-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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